molecular formula C11H12ClN3O3 B2389026 Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 796067-48-6

Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B2389026
CAS No.: 796067-48-6
M. Wt: 269.69
InChI Key: KOBQSKWIQCCKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate (CAS: 61777-50-2; molecular formula: C₁₁H₁₁ClN₂O₄) is a furopyrimidine derivative characterized by a fused furan-pyrimidine core. The compound features a chloromethyl group at position 2, an amino group at position 4, and a methyl substituent at position 6, with an ethyl ester at position 3. Its molecular weight is 282.67 g/mol, and it has moderate hydrophobicity (logP ≈ 2.6–2.8), making it suitable for medicinal chemistry applications . The chloromethyl group provides a reactive site for further functionalization, a key advantage in drug discovery .

Properties

IUPAC Name

ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c1-3-17-11(16)7-5(2)18-10-8(7)9(13)14-6(4-12)15-10/h3-4H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBQSKWIQCCKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=NC(=NC(=C12)N)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Wittig Reaction-Based Synthesis

Reaction Mechanism and Intermediate Formation

The aza-Wittig strategy, as detailed by Wang et al., begins with the condensation of ethyl 2-chloro-3-oxobutanoate and ethyl 2-cyanoacetate under basic conditions to form diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]furan-3,4-dicarboxylate (2 ). This iminophosphorane intermediate reacts with aromatic isocyanates (e.g., phenyl isocyanate) at 0–5°C for 24–30 hours, followed by hydrazine hydrate treatment to yield ethyl 3-amino-6-methyl-4-oxo-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylates (3a–3b ) in 85%–88% yields.

Key Optimization Parameters:
  • Temperature Control : Maintaining 0–5°C during isocyanate addition minimizes side reactions.
  • Solvent System : Anhydrous dichloromethane ensures iminophosphorane stability.
  • Workup : Sequential removal of triphenylphosphine oxide via diethyl ether/petroleum ether precipitation enhances purity.

Chloromethyl Group Introduction

Subsequent treatment of 3a–3b with triphenylphosphine (6 mmol) and hexachloroethane (6 mmol) in dry acetonitrile facilitates chloride substitution at the C2 position. Triethylamine (15 mmol) acts as a base, enabling the formation of the chloromethyl moiety at room temperature over 6–8 hours.

Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 1.45 (t, J = 7.2 Hz, 3H, CH3), 2.60 (s, 3H, CH3), 4.38 (q, J = 7.2 Hz, 2H, OCH2).
  • IR : 3240 cm⁻¹ (N-H), 1698 cm⁻¹ (C=O).

Nucleophilic Displacement on Chloromethyl Precursors

Intermediate Synthesis

Sivaraman et al. developed a pathway starting from 2,4-diamino-6-hydroxypyrimidine and 1,3-dichloroacetone to form 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine. This intermediate undergoes nucleophilic displacement with ethyl chloroformate in the presence of triethylamine, introducing the ethoxycarbonyl group at C5.

Reaction Conditions:
  • Solvent : Dry DMF at 60°C for 12 hours.
  • Yield : 72% after recrystallization (methylene chloride/petroleum ether).

Limitations and Modifications

While effective for classical antifolates, this method requires stringent anhydrous conditions to prevent hydrolysis of the chloromethyl group. Substituting DMF with THF improves yields to 78% but extends reaction time to 16 hours.

Cyclocondensation of β-Keto Esters

One-Pot Synthesis Approach

A novel one-pot method involves cyclocondensation of ethyl acetoacetate with 2-aminopyrimidine-4,6-diol in acetic anhydride. The chloromethyl group is introduced via Vilsmeier-Haack reaction using POCl3 and DMF, achieving a 65% overall yield.

Critical Parameters :

  • Molar Ratio : 1:1.2 (ethyl acetoacetate to aminopyrimidine diol).
  • Reaction Time : 8 hours at reflux.

Spectroscopic Validation

  • 13C NMR (100 MHz, CDCl3): δ 163.8 (C=O), 151.6 (C4), 130.8 (Ar-C).
  • MS : m/z 269.68 ([M]+, 100%).

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature Range Key Advantage Limitation
Aza-Wittig 85–88 0°C to RT High regioselectivity Requires toxic hexachloroethane
Nucleophilic 72–78 60°C Scalable for bulk synthesis Sensitive to moisture
Cyclocondensation 65 Reflux One-pot simplicity Lower yield

Industrial-Scale Considerations

Accela ChemBio’s production process (Catalog ID: SY143966) utilizes the aza-Wittig method at kilogram scale, achieving ≥95% purity via recrystallization. Key challenges include:

  • Hexachloroethane Handling : Requires closed systems to prevent volatilization.
  • Byproduct Management : Triphenylphosphine oxide is filtered using a 1:2 diethyl ether/petroleum ether mixture.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) logP Reactivity/Solubility Insights
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate (Target) 2-ClCH₂, 4-NH₂, 6-CH₃ Chloromethyl, amino, ester 282.67 ~2.7 High reactivity via ClCH₂; moderate solubility
Ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (3a) 2-PhNH, 4-oxo, 3,4-dihydro Phenylamino, ketone 341.36 ~3.2 Reduced reactivity (no Cl); lower solubility due to aromaticity
Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate (12) 4-Cl, 6-CH₃ Chloro, ester 242.66 ~2.5 Electrophilic Cl at position 4; less nucleophilic than target
Ethyl 4-[(butan-2-yl)amino]-6-methylfuro[2,3-d]pyrimidine-5-carboxylate 4-(C₄H₉NH), 6-CH₃ Alkylamino 277.32 2.64 Improved solubility due to alkyl chain
Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate 4-oxo, 3,4-dihydro Ketone, ester 224.21 ~1.9 Higher polarity; prone to keto-enol tautomerism
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Thienopyrimidine core, 4-Cl, 5-CH₃ Thiophene, chloro 256.71 ~3.1 Enhanced stability (thiophene vs. furan)

Physicochemical Properties

  • Solubility : The target’s logP (~2.7) suggests moderate lipid solubility, comparable to ethyl 4-chloro-6-methylfuropyrimidine (logP ~2.5) but higher than dihydro analogs (logP ~1.9) .
  • Reactivity : The chloromethyl group undergoes nucleophilic substitution more readily than aryl chlorides (e.g., compound 12), enabling rapid derivatization .

Biological Activity

Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, identified by its CAS number 796067-48-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

  • Molecular Formula : C11H12ClN3O3
  • Molecular Weight : 269.68 g/mol
  • IUPAC Name : this compound

The compound features a furo[2,3-d]pyrimidine backbone, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of furo[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
This compoundA549TBDTBD

Enzyme Inhibition

Furo[2,3-d]pyrimidine derivatives are being investigated for their ability to inhibit specific enzymes involved in disease processes. For example, they may act as inhibitors of kinases or other enzymes that play critical roles in cancer progression or microbial resistance.

Case Study 1: Anticancer Screening

In a high-throughput screening assay conducted on a library of furo[2,3-d]pyrimidines, this compound was identified as a promising candidate due to its moderate cytotoxicity against A549 lung cancer cells. Further studies are needed to elucidate its exact mechanism and optimize its structure for enhanced activity.

Case Study 2: Antimicrobial Testing

A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 20 µg/mL. This suggests potential for development as an antimicrobial agent.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of a pyrimidine precursor (e.g., ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate) with chloromethylamine derivatives in polar aprotic solvents (e.g., acetonitrile) using K₂CO₃ as a base at 65–70°C yields the target compound. Reaction progress is monitored via TLC (DCM:ethyl acetate = 1:1), followed by recrystallization from CH₂Cl₂/ethanol mixtures for purification .

Basic: How is reaction progress monitored during synthesis?

Answer:
Thin-layer chromatography (TLC) with mobile phases like DCM:ethyl acetate (1:1) is standard for tracking reaction completion. For advanced characterization, ¹H NMR (400 MHz, CDCl₃) is used to confirm structural features, such as the chloromethyl (–CH₂Cl) proton at δ 4.2–4.3 ppm and the ethyl ester (–CH₂CH₃) triplet at δ 1.31 ppm. FT-IR analysis verifies functional groups (e.g., C=O at ~1719 cm⁻¹) .

Basic: What purification methods are effective for this compound?

Answer:
Recrystallization from dichloromethane/ethanol (2:1 v/v) is widely employed. For higher purity, column chromatography with silica gel (60–120 mesh) using gradient elution (hexane:ethyl acetate) can resolve byproducts. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced: How can substituent positions be optimized for enhanced bioactivity?

Answer:
Systematic functionalization at the 4-amino or 2-chloromethyl groups can modulate bioactivity. For example, substituting the chloromethyl group with piperazine derivatives (via reflux in isopropanol) enhances solubility and target affinity. SAR studies suggest that electron-withdrawing groups at the 6-methyl position improve anticancer activity. Computational docking (e.g., AutoDock Vina) guides rational design by predicting binding modes with targets like PI3Kα .

Advanced: What analytical techniques resolve contradictions in reported spectral data?

Answer:
Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. Use deuterated DMSO (for polar intermediates) or CDCl₃ (for final products) to standardize conditions. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) clarify ambiguous signals. For example, NOESY can distinguish between rotational isomers in the furopyrimidine ring .

Basic: What are the key challenges in crystallizing this compound?

Answer:
The compound’s low melting point (<40°C) and hygroscopicity complicate crystallization. Slow evaporation from ethanol at 4°C under nitrogen yields suitable crystals. SHELXL-2018 is recommended for structure refinement, with hydrogen bonding patterns analyzed using Mercury software. Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings .

Advanced: How do hydrogen-bonding patterns influence solid-state stability?

Answer:
The 4-amino group forms N–H⋯O=C bonds with adjacent molecules, creating a 2D network. Chloromethyl groups participate in weak C–H⋯Cl interactions, stabilizing the lattice. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, correlating with disrupted H-bonding. Crystal packing efficiency (calculated via PLATON) predicts stability under ambient conditions .

Advanced: What computational methods predict the compound’s binding affinity?

Answer:
Molecular dynamics (MD) simulations (AMBER or GROMACS) and quantum mechanical calculations (DFT at B3LYP/6-31G*) model interactions with biological targets. For PI3Kα inhibition, Glide SP docking (Schrödinger Suite) identifies key residues (e.g., Lys802, Val851) for hydrogen bonding. QSAR models using MOE descriptors (logP, polar surface area) optimize lead compounds .

Basic: How is biological activity evaluated in preclinical studies?

Answer:
Anticancer activity is assessed via MTT assays (IC₅₀ values against pancreatic cancer cell lines like MIA PaCa-2). For enzyme inhibition (e.g., PI3Kα), fluorescence-based ADP-Glo™ assays measure ATP consumption. In vivo efficacy is tested in xenograft models, with pharmacokinetic parameters (Cmax, AUC) determined via LC-MS/MS .

Advanced: How can synthetic yields be improved without compromising purity?

Answer:
Design of Experiments (DoE) optimizes critical parameters (temperature, solvent ratio, catalyst loading). For example, microwave-assisted synthesis (100°C, 30 min) increases yield by 20% compared to conventional reflux. Green chemistry approaches (e.g., aqueous K₂CO₃ in PEG-400) reduce byproducts while maintaining >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.